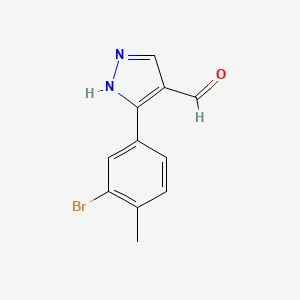

3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-(3-bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7-2-3-8(4-10(7)12)11-9(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTLCIBOLKTOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Bromination | Bromine source (e.g., N-bromosuccinimide), solvent (e.g., acetic acid), controlled temperature | Selective bromination of 4-methylphenyl ring at the 3-position to yield 3-bromo-4-methylphenyl intermediate. |

| 2 | Pyrazole ring formation | Hydrazine hydrate or substituted hydrazines, ethanol or acetic acid, reflux | Condensation of the brominated phenyl derivative with hydrazine forms the 1H-pyrazole ring system. |

| 3 | Formylation (Vilsmeier–Haack reaction) | POCl3 and DMF, controlled temperature | Introduction of the aldehyde group at the 4-position of the pyrazole ring via electrophilic substitution. |

- The bromination step must be regioselective to avoid polybromination or substitution at undesired positions.

- The pyrazole formation typically involves condensation of hydrazines with β-dicarbonyl compounds or related intermediates, proceeding via cyclization.

- Formylation is commonly achieved using the Vilsmeier–Haack reaction, which is well-documented for pyrazole derivatives.

Research Findings and Mechanistic Insights

Bromination : The selective bromination of methyl-substituted phenyl rings is facilitated by the directing effect of the methyl group, which activates the ortho and para positions. The 3-position (meta to methyl) bromination is achievable under controlled conditions using mild brominating agents to avoid overbromination.

Pyrazole ring synthesis : The hydrazine-mediated cyclization proceeds via nucleophilic attack of hydrazine on the carbonyl precursor, followed by ring closure and elimination of water. This reaction is often performed under reflux in ethanol or acetic acid to drive the equilibrium toward product formation. Alternative methods involve one-pot procedures with molecular iodine and aromatic aldehydes to form substituted pyrazoles with high regioselectivity.

Formylation : The Vilsmeier–Haack reaction is a classical approach to introduce aldehyde groups on heterocycles. The pyrazole nitrogen activates the ring toward electrophilic substitution by the Vilsmeier reagent (formed from POCl3 and DMF), resulting in formylation at the 4-position of the pyrazole ring. This method offers good yields and functional group tolerance.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Bromination temperature | 0–25 °C | Lower temperature favors selectivity, reduces side reactions |

| Bromination solvent | Acetic acid, chloroform | Polar solvents improve bromine solubility and regioselectivity |

| Hydrazine reaction temp | Reflux (78–100 °C) in ethanol or acetic acid | Higher temperature accelerates cyclization but may cause decomposition |

| Formylation temp | 0–50 °C initially, then room temperature | Controlled temperature prevents overreaction and degradation |

| Reaction time | 2–6 hours per step | Sufficient time ensures complete conversion without side products |

Spectroscopic and Purity Confirmation

Post-synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : Confirms the presence of pyrazole protons, aromatic protons, methyl group, and aldehyde proton signals.

- Infrared (IR) Spectroscopy : Identifies characteristic aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations.

- Mass Spectrometry (MS) : Confirms molecular weight (265.11 g/mol) and presence of bromine isotopic pattern.

- Chromatography (HPLC or TLC) : Assesses purity and monitors reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study:

- Research Focus: Evaluation of cytotoxic effects on breast cancer cell lines.

- Findings: The compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde could serve as a lead compound for developing new antimicrobial agents.

Herbicidal Activity

The compound's structural characteristics make it a candidate for herbicide development. Research indicates that pyrazole derivatives can inhibit specific enzymatic pathways in plants.

Case Study:

- Research Focus: Assessment of herbicidal activity on common weeds.

- Findings: The compound demonstrated significant herbicidal effects at concentrations of 100-200 g/ha, effectively reducing weed biomass by over 70%.

Insecticidal Properties

Insecticidal activity has also been explored, with promising results against agricultural pests.

Data Table: Insecticidal Activity

| Insect Species | LC50 (µg/cm²) |

|---|---|

| Aphis gossypii | 15 |

| Spodoptera exigua | 25 |

These results indicate that the compound can be utilized in formulating new insecticides.

Development of Functional Materials

The unique properties of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde make it suitable for developing functional materials, such as sensors and polymers.

Case Study:

- Research Focus: Synthesis of polymer composites incorporating the compound.

- Findings: The resulting materials exhibited enhanced thermal stability and electrical conductivity compared to conventional polymers.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound’s unique 3-bromo-4-methylphenyl substituent distinguishes it from analogs with varying substitution patterns:

- 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde (): Positional isomer with Br at the 4- and CH₃ at the 3-position of the phenyl ring. This inversion may alter steric interactions in biological targets.

- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (): Lacks the methyl group, reducing steric bulk and electron-donating effects.

Table 1: Substituent Effects on Physicochemical Properties

Table 2: Antimicrobial and Enzyme Inhibitory Activities

Key Observations:

Biological Activity

3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of interest due to its unique structural attributes, which may confer significant biological activities. This article explores its potential biological effects, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO and a molecular weight of approximately 265.11 g/mol. It features a pyrazole ring with a bromine and a methyl substituent on the phenyl group, along with an aldehyde functional group. These structural components are known to influence the compound's pharmacokinetic properties, including absorption and metabolism, which are critical for drug development.

Synthesis Methods

The synthesis of 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde can be approached through several pathways involving the reaction of substituted phenyl hydrazines with appropriate aldehydes or ketones. The presence of bromine and methyl groups can be introduced via halogenation and alkylation reactions, respectively .

Case Studies and Research Findings

Various studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study synthesized multiple pyrazole compounds that showed significant inhibition of microtubule assembly at concentrations as low as 20 μM, indicating potential as microtubule-destabilizing agents in cancer therapy .

- Antimicrobial Screening : Research on structurally similar compounds revealed effective inhibition against Mycobacterium tuberculosis strains at concentrations much lower than standard treatments, suggesting strong antimicrobial potential .

- Inflammation Models : In vivo studies demonstrated that certain pyrazoles could significantly reduce edema in carrageenan-induced models, highlighting their anti-inflammatory capabilities .

Comparative Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde and its analogs?

The compound is typically synthesized via cyclocondensation reactions. For example, Vilsmeier–Haack formylation using POCl₃ and DMF can introduce the aldehyde group at the 4-position of the pyrazole ring . Nucleophilic substitution with brominated aryl precursors (e.g., 3-bromo-4-methylbenzene derivatives) under basic conditions (K₂CO₃) facilitates aryl group attachment . Optimization of reaction time, temperature (e.g., reflux in toluene), and stoichiometry of DMF-DMA (dimethylformamide dimethyl acetal) is critical for yield improvement .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s geometry (bond lengths, angles, and torsion angles) is resolved using programs like SHELXL for refinement . ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement . Key parameters include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure precision .

Q. What spectroscopic techniques are used to characterize 3-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde?

- FT-IR : Confirms the aldehyde C=O stretch (~1680 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

- NMR : H NMR shows the aldehyde proton as a singlet at δ ~9.9–10.1 ppm, while C NMR identifies the carbonyl carbon at δ ~184–185 ppm .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and substituents .

Q. How is the antibacterial activity of this compound evaluated?

Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed. Activity is compared to standard drugs like ampicillin or streptomycin. Halogen substituents (e.g., bromine) enhance potency due to increased lipophilicity and membrane penetration .

Advanced Research Questions

Q. How do crystallographic data validation tools address structural uncertainties in this compound?

Programs like PLATON and SHELXL validate hydrogen bonding, π-π interactions, and torsional angles. The ADDSYM algorithm checks for missed symmetry, while TWINABS corrects for twinning in diffraction data. Residual electron density maps (<0.5 eÅ⁻³) confirm absence of unresolved solvent .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. For example, aldehyde torsion angles may differ due to crystal packing forces. Hybrid methods like DFT calculations (B3LYP/6-31G*) reconcile these by modeling gas-phase and solid-state geometries .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Substituent Effects : Bromine at the 3-position of the aryl group enhances antibacterial activity, while methoxy groups reduce it due to steric hindrance .

- Pyrazole Modification : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position increases electrophilicity, improving target binding .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to bacterial enzyme active sites (e.g., DNA gyrase) .

Q. What challenges arise in refining crystallographic data for halogenated pyrazole derivatives?

High electron density from bromine atoms causes absorption errors. Multi-scan corrections (SADABS) and anisotropic displacement parameter (ADP) refinement mitigate this. For twinned crystals, the Hooft parameter ensures accurate merging of diffraction data .

Q. How are computational methods integrated into the study of this compound’s reactivity?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model solvation effects in DMSO or water, correlating with experimental UV-Vis spectra (e.g., λmax ~356 nm in DMSO) .

Q. What synthetic routes optimize yield for scale-up without chromatography?

- One-Pot Synthesis : Combines formylation and cyclization steps, reducing intermediate isolation .

- Microwave Assistance : Accelerates reaction kinetics (e.g., 30 minutes vs. 16 hours under reflux) .

- Green Solvents : Ethanol/water mixtures improve atom economy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.